molecular formula C19H19ClN2O2 B5704746 N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

Cat. No. B5704746
M. Wt: 342.8 g/mol
InChI Key: ILMAWZFYCVZTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide, also known as DMCM, is a chemical compound that belongs to the benzodiazepine family. It is a potent antagonist of the GABA receptor, which is responsible for regulating the central nervous system. DMCM has been extensively studied for its potential applications in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide acts as a potent antagonist of the GABA receptor, which is responsible for regulating the central nervous system. It binds to the receptor and prevents the binding of GABA, which leads to an increase in neuronal excitability. This, in turn, can cause anxiogenic effects and other physiological changes.
Biochemical and Physiological Effects:
N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been shown to have anxiogenic effects, which can be useful in studying anxiety disorders. It has also been shown to affect sleep, memory, and learning. N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been used to study the effects of GABA receptor antagonists on neuronal excitability and the central nervous system.

Advantages and Limitations for Lab Experiments

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has many advantages for use in scientific research, including its potent and specific mechanism of action, as well as its ability to produce consistent and reproducible results. However, there are also limitations to its use, including the potential for toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for the use of N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide in scientific research. One area of interest is the study of the effects of GABA receptor antagonists on different types of neurons and brain regions. Another area of interest is the development of new compounds based on the structure of N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide, which may have even more potent or specific effects on the GABA receptor. Additionally, N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide may be useful in studying the effects of GABA receptor antagonists on other physiological processes, such as pain perception and addiction.

Synthesis Methods

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide can be synthesized using a variety of methods, including the reaction of 4-chloro-3-nitrobenzoic acid with 5,6-dimethyl-2-aminobenzoxazole, followed by reduction and acylation. Other methods involve the use of different reactants and catalysts to achieve the desired product.

Scientific Research Applications

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been used in numerous scientific studies to investigate the role of GABA receptors in the central nervous system. It has been shown to have anxiogenic effects, which can be useful in studying anxiety disorders. N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has also been used to study the effects of GABA receptor antagonists on sleep, memory, and learning.

properties

IUPAC Name

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-10(2)18(23)21-13-5-6-15(20)14(9-13)19-22-16-7-11(3)12(4)8-17(16)24-19/h5-10H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMAWZFYCVZTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=O)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

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